
1H-Imidazole-4-methanol, 5-methyl-
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Biological Activity
1H-Imidazole-4-methanol, 5-methyl- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
1H-Imidazole-4-methanol, 5-methyl- is characterized by its imidazole ring structure, which is crucial for its biological activity. The presence of the hydroxymethyl group at the 4-position and a methyl group at the 5-position enhances its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Research indicates that 1H-Imidazole-4-methanol, 5-methyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions.
- Cell Signaling : The compound may influence cell signaling pathways and gene expression by interacting with specific proteins, thereby altering cellular functions and metabolic pathways.
Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds, including 1H-Imidazole-4-methanol, exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating a range of minimum inhibitory concentrations (MICs) from 128 to 512 μg/mL .
Analgesic Properties
1H-Imidazole-4-methanol, 5-methyl- has been structurally related to Mitragynine, an alkaloid known for its analgesic effects. Preliminary studies suggest that this compound may retain similar analgesic properties while potentially posing a lower risk of dependence compared to traditional opioids.
Research Findings
The following table summarizes key findings from recent studies on the biological activity of 1H-Imidazole-4-methanol, 5-methyl-:
Case Studies
- Acetylcholinesterase Inhibition : A study focusing on the synthesis and evaluation of imidazole derivatives found that 1H-Imidazole-4-methanol, 5-methyl- showed promising AChE inhibitory activity, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various imidazole compounds, including this one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections .
- Analgesic Activity : Research comparing the analgesic effects of imidazole derivatives indicated that 1H-Imidazole-4-methanol, 5-methyl-, when tested in animal models, exhibited pain-relieving properties comparable to known analgesics but with a potentially lower risk of addiction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Imidazole-4-methanol, 5-methyl-?
The synthesis of 5-methyl-1H-imidazole-4-methanol typically involves condensation reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of α-hydroxyketones with ammonium acetate under reflux conditions. Purification steps, such as recrystallization or column chromatography, are critical to isolate the product . Optimization of reaction parameters (e.g., temperature, solvent polarity) ensures higher yields. Structural validation via NMR and mass spectrometry is recommended post-synthesis.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Enzyme inhibition assays (e.g., cytochrome P450 or kinase inhibition) are commonly used. For imidazole derivatives, fluorescence-based assays or HPLC quantification of substrate depletion can assess binding affinity. Dose-response curves (IC₅₀ values) should be generated using triplicate measurements. Controls must include known inhibitors to validate assay conditions. Structural analogues with mercapto or hydroxymethyl groups have shown activity in enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for imidazole derivatives?
Q. What epigenetic mechanisms could be influenced by methylation at the C5 position of imidazole derivatives?
Methylation may modulate DNA-protein interactions or histone acetylation. Global methylation analysis via dot blot using 5-methylcytosine antibodies can assess DNA methylation patterns in cells treated with imidazole derivatives . Pair this with qPCR or ChIP-seq to identify target genes. Note that methyl group orientation (axial vs. equatorial) impacts steric hindrance and binding affinity to epigenetic enzymes.
Q. Methodological Notes
- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered moieties. SHELXE is recommended for high-throughput phasing in macromolecular applications .
- NMR Optimization : For ¹H-¹³C HMBC, set long-range coupling constants (J = 8 Hz) to detect weak correlations in aromatic systems.
- Computational Workflow :
- Geometry optimization with implicit solvent.
- Frequency analysis to confirm minima.
- NMR shielding tensors via GIAO method.
- NCS decomposition to assign orbital contributions .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZCJSXNZZMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067487 | |
Record name | 1H-Imidazole-4-methanol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29636-87-1 | |
Record name | 4-(Hydroxymethyl)-5-methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29636-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4-methanol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-imidazole-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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